Product packaging for Dinoprost 11-pivalate(Cat. No.:CAS No. 135273-43-7)

Dinoprost 11-pivalate

Cat. No.: B12731467
CAS No.: 135273-43-7
M. Wt: 438.6 g/mol
InChI Key: JSAMXGHWFUHFCK-LNNPJEBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dinoprost 11-pivalate (UNII: 0J0M40SQZQ) is a chemically modified analog of prostaglandin F2α (PGF2α) . With a molecular formula of C25H42O6, this compound is designed for research applications . Prostaglandin F2α analogs, like this compound, are of significant interest in scientific research due to their role in reproductive processes . The native compound, PGF2α (also known as dinoprost), is a naturally occurring lipid that binds to the prostaglandin F2α receptor . In biological systems, this binding can stimulate contractions in uterine smooth muscle and has been shown to play a key role in the regression of the corpus luteum, a process known as luteolysis . Researchers utilize this compound and its analogs to investigate the mechanisms of reproductive physiology, including the induction of labor and the termination of pregnancy in various models . Its applications extend to veterinary research, where related compounds are used to synchronize estrus cycles in livestock and treat reproductive conditions . This compound is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42O6 B12731467 Dinoprost 11-pivalate CAS No. 135273-43-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135273-43-7

Molecular Formula

C25H42O6

Molecular Weight

438.6 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3-(2,2-dimethylpropanoyloxy)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C25H42O6/c1-5-6-9-12-18(26)15-16-20-19(13-10-7-8-11-14-23(28)29)21(27)17-22(20)31-24(30)25(2,3)4/h7,10,15-16,18-22,26-27H,5-6,8-9,11-14,17H2,1-4H3,(H,28,29)/b10-7-,16-15+/t18-,19+,20+,21-,22+/m0/s1

InChI Key

JSAMXGHWFUHFCK-LNNPJEBOSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)OC(=O)C(C)(C)C)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)OC(=O)C(C)(C)C)O

Origin of Product

United States

Iii. Prodrug Activation and Bioconversion Mechanisms of Dinoprost 11 Pivalate

Enzymatic Hydrolysis of Pivalate (B1233124) Ester Moiety

The primary mechanism for the activation of dinoprost (B1670695) 11-pivalate is the enzymatic hydrolysis of its 11-pivalate ester group. This chemical reaction involves the cleavage of the ester bond, which links the pivalic acid moiety to the 11-hydroxyl group of the dinoprost molecule. The result of this hydrolysis is the release of the active dinoprost and an inactive pivalic acid byproduct.

Research has demonstrated that this enzymatic conversion occurs in various ocular tissues following topical administration. Studies on a series of PGF2α pivaloyl ester prodrugs, including the 11-pivaloyl ester, have confirmed their conversion to PGF2α in dog, monkey, and human ocular tissues. Interestingly, the rate of this hydrolysis for dinoprost 11-pivalate is substantially slower than that of other prostaglandin (B15479496) prodrugs like PGF2α 1-isopropyl ester nih.gov.

A noteworthy aspect of this bioconversion is the differential rate of hydrolysis observed in various ocular structures. For instance, a significantly more favorable rate of enzymatic hydrolysis for pivaloyl esters of PGF2α has been observed in the iris-ciliary body compared to the conjunctival tissue nih.gov. This regional difference in enzymatic activity may have implications for the localized therapeutic effects and potential side effect profiles of the drug. Slower enzymatic hydrolysis rates might contribute to a reduction in ocular surface hyperemia, a common side effect of prostaglandin analogs nih.gov.

Identification of Esterases and Amidases Involved in this compound De-esterification

The enzymatic hydrolysis of this compound is carried out by a class of enzymes known as esterases. While the specific esterase isozymes responsible for the de-esterification of this particular compound have not been definitively identified in published research, the substrate specificities of human carboxylesterases (CES) provide strong indications.

The two primary carboxylesterase isozymes in humans are CES1 and CES2, and they exhibit distinct preferences for their substrates. CES1 generally hydrolyzes esters with small alcohol groups and large acyl groups, while CES2 tends to act on substrates with large alcohol groups and small acyl groups. Given that dinoprost constitutes a large alcohol moiety and pivalic acid is a relatively small acyl group, it is plausible that CES2 plays a significant role in the hydrolysis of this compound.

Both CES1 and CES2 are known to be involved in the metabolism of a wide array of drugs and are found in various tissues throughout the body. In the context of ocular drug metabolism, esterases are abundant and play a crucial role in the activation of many topically applied prodrugs.

Factors Influencing Prodrug Conversion Kinetics

The rate at which this compound is converted to its active form is governed by several factors. These can be broadly categorized as those related to the drug molecule itself and those related to the biological environment.

Molecular Factors:

Structure of the Ester Group: The size and steric hindrance of the pivalate moiety influence its accessibility to the active site of esterase enzymes.

Biological Factors:

Enzyme Concentration and Distribution: The varying concentrations of esterases in different ocular tissues, such as the cornea, iris-ciliary body, and conjunctiva, lead to regional differences in the rate of prodrug activation nih.gov.

Enzyme-Substrate Affinity (Km) and Catalytic Rate (Vmax): The specific affinity of the responsible esterases for this compound and the maximum rate at which they can catalyze the hydrolysis reaction are key determinants of the conversion kinetics. While specific kinetic parameters for this compound are not readily available in the literature, a comparative study of PGF2α pivaloyl esters indicated a slower enzymatic hydrolysis rate compared to PGF2α 1-isopropyl ester nih.gov.

The following table summarizes the comparative hydrolysis data for PGF2α pivaloyl esters from the available research.

ProdrugRelative Hydrolysis RateOcular Tissues with Confirmed Hydrolysis
PGF2α 11-pivaloyl esterSlower than PGF2α 1-isopropyl esterDog, Monkey, Human
PGF2α 15-monopivaloyl esterSlower than PGF2α 1-isopropyl esterDog, Monkey, Human
PGF2α 11,15-dipivaloyl esterSlower than PGF2α 1-isopropyl esterDog, Monkey, Human
PGF2α 9-monopivaloyl esterNot hydrolyzedDog, Human

It has been suggested that rapid enzymatic hydrolysis is not a prerequisite for an effective ocular hypotensive PGF2α ester prodrug nih.gov. A slower, more sustained conversion of the prodrug to the active drug within the target ocular tissues may, in fact, offer a therapeutic advantage by reducing the incidence of certain side effects nih.gov.

Iv. Pharmacological and Biochemical Research of Dinoprost and Its Prodrugs in Non Human and in Vitro Systems

Prostaglandin (B15479496) F Receptor (FP Receptor) Agonism by Dinoprost (B1670695)

Dinoprost is a potent agonist for the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor that mediates the biological effects of PGF2α. patsnap.comnih.govwikipedia.org The activation of this receptor is a critical step that initiates a cascade of intracellular events, leading to diverse physiological responses such as smooth muscle contraction and luteolysis. patsnap.comfrontiersin.org

The interaction between Dinoprost and the FP receptor is characterized by specific binding dynamics and affinities. While Dinoprost (PGF2α) is the natural ligand, various synthetic analogs also bind to the FP receptor with differing affinities. In typical binding studies, PGF2α demonstrates a half-maximal binding and cell-stimulating action at approximately 1 nanomolar. wikipedia.org Other natural prostanoids, such as PGD2 and PGE2, are about 5- to 10-fold and 10- to 100-fold weaker, respectively. wikipedia.org

The binding affinity of a ligand to a receptor is often expressed as the inhibition constant (Ki), which indicates the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value signifies a higher binding affinity. The table below presents the binding affinities of Dinoprost and other prostaglandin analogs for the FP receptor.

CompoundReceptorBinding Affinity (Ki) in nM
Travoprost (B1681362) acidFP35 +/- 5
Bimatoprost acidFP83
Latanoprost acidFP98
Dinoprost (PGF2α)FP195
BimatoprostFP6310 +/- 1650

This table was generated using data from multiple sources. nih.govresearchgate.net

Upon the binding of Dinoprost to the FP receptor, a conformational change occurs in the receptor, leading to the activation of intracellular signaling cascades, primarily through G-protein-coupled pathways. patsnap.com This activation results in a series of downstream effects, including the mobilization of intracellular calcium and the activation of phospholipase C (PLC). patsnap.com The activation of PLC leads to the production of secondary messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com

Research has shown that FP receptor activation by PGF2α can stimulate several key signaling pathways:

Phospholipase Cβ-Protein Kinase A-Epidermal Growth Factor Receptor (PLCβ-PKA-EGFR) Pathway : Studies have demonstrated that PGF2α induces the phosphorylation of extracellular signal-regulated kinase (ERK1/2) through this pathway. nih.gov

MAPK/ERK Pathway : Activation of the FP receptor can trigger the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

Ras/Raf Signaling : PGF2α stimulates FP receptor-mediated crosstalk between Ras/Raf signaling and Tcf transcriptional activation. dntb.gov.ua

Src/PAI-1 Signal Pathway : The PGF2α-FP receptor interaction has been shown to ameliorate senescence of vascular smooth muscle cells in vascular remodeling through the Src/PAI-1 signal pathway. nih.gov

PKC/Rho Kinase Pathway : In the context of diabetic cardiomyopathy, the PGF2α-FP receptor is involved in fibrosis by regulating the PKC/Rho kinase pathway. nih.gov

Cellular Responses to Dinoprost in Non-Human Models

The activation of the FP receptor by Dinoprost elicits a range of cellular responses, particularly in luteal cells. These responses are integral to the physiological processes regulated by PGF2α, such as luteolysis.

The endoplasmic reticulum (ER) is a crucial organelle for protein synthesis and folding. dntb.gov.uanih.gov An imbalance between the protein folding load and the ER's capacity leads to ER stress. nih.gov Studies in goat luteal cells have shown that treatment with Dinoprost (1 μM for 24 hours) induces ER stress. patsnap.commedchemexpress.com This is evidenced by a significant increase in the expression of GRP78, a key marker of ER stress, and other unfolded protein response (UPR) sensors. medchemexpress.com The follicular and luteal cells are rich in ER to support cholesterol and steroid hormone synthesis, making them susceptible to ER stress. nih.gov

Key Markers of ER Stress Induced by Dinoprost
GRP78
Cleaved ATF6
Phosphorylated-EIF2S1
EIF2S1
ATF4
Phosphorylated-IRE1

This table was generated using data from MedchemExpress. medchemexpress.com

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. nih.gov It is a critical mechanism for maintaining cellular homeostasis. Research has demonstrated that Dinoprost can modulate autophagy in cellular systems. In goat luteal cells, treatment with Dinoprost resulted in an extensive overlap between the autophagy marker LC3 and the lysosomal marker LAMP1, indicating the formation of autophagolysosomes. medchemexpress.com The expression of the autophagy-related protein LC3-II was also significantly increased. medchemexpress.com

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis. Dinoprost is known to induce apoptosis in the corpus luteum of many species. nih.gov In goat luteal cells, treatment with Dinoprost (1 μM for 24 hours) significantly increased the apoptotic rate to 15.62±3.12%. medchemexpress.com This pro-apoptotic effect is mediated through the activation of specific signaling cascades. Studies in bovine luteal tissue have shown that PGF2α injection triggers an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 as early as 4 hours post-treatment. nih.gov This is associated with an elevation in the levels and activity of active caspase-9 and caspase-3. nih.gov Furthermore, an increased expression of FasL and Fas, components of the death receptor cascade, is observed, accompanied by a significant induction in caspase-8 activity. nih.gov

Key Proteins in Dinoprost-Induced Apoptosis
Bax
Bcl-2
Caspase-9
Caspase-3
FasL
Fas
Caspase-8
Cleaved Caspase-3

This table was generated using data from multiple sources. nih.govmedchemexpress.com

Myometrial Contractility Studies

The effects of dinoprost (prostaglandin F2α, PGF2α) and related prostaglandins (B1171923) on the contractility of the myometrium, the smooth muscle layer of the uterus, have been extensively studied in in vitro settings. These studies typically utilize strips of myometrial tissue obtained from biopsies, which are then suspended in organ chambers for the isometric recording of tension. nih.govreprocell.com This methodology allows for the direct measurement of changes in the force, frequency, and duration of muscle contractions in response to pharmacological agents. reprocell.com

Research comparing various agents used for labor induction has shown that prostaglandins and oxytocin have distinct effects on myometrial contractility. nih.govbohrium.com In one study using myometrial samples from non-laboring women at term, oxytocin was found to be superior to both prostaglandin E1 (PGE1) and prostaglandin E2 (PGE2, dinoprostone) in inducing contractions at all tested concentrations. nih.govnih.gov When comparing the prostaglandins, PGE1 at a concentration of 10⁻⁵ mol/L significantly increased myometrial contractility, whereas PGE2 showed no effect under the same conditions. nih.govnih.gov This difference in uterine contractility observed in vitro may help explain the higher success rates of labor induction seen with misoprostol (a PGE1 analog) compared to dinoprostone (PGE2). nih.gov

Prostaglandins are known to induce the contraction of uterine smooth muscles. jst.go.jp The inherent capacity of the myometrium to generate spontaneous contractions is linked to the presence of interstitial Cajal cells, which play a modulatory role in neurotransmission and are influenced by hormonal stimuli. vetjournal.it While dinoprost itself is a potent oxytocic agent, in vitro studies highlight the nuanced differences in the contractile responses elicited by various prostaglandins, which are critical for understanding their physiological roles and pharmacological applications. bohrium.comnih.gov

CompoundConcentrationEffect on Myometrial Contractility (In Vitro)Reference
Oxytocin10⁻¹⁰ to 10⁻⁵ mol/LSuperior contractile response compared to PGE1 and PGE2 nih.govnih.gov
Prostaglandin E1 (PGE1)10⁻⁵ mol/LIncreased contractility nih.govnih.gov
Prostaglandin E2 (PGE2 / Dinoprostone)10⁻¹⁰ to 10⁻⁵ mol/LNo significant effect nih.govnih.gov

Effects on Renal Ammoniagenesis Pathways

Research has identified a role for prostaglandins in the regulation of renal ammonia production (ammoniagenesis), a key process for excreting acid and generating bicarbonate. nih.goveclinpath.com Studies using isolated perfused rat kidneys and renal cortical tubules have shown that prostaglandins can act as inhibitors of this pathway, particularly in response to acidosis. nih.govnih.gov

The process of ammoniagenesis primarily involves the metabolism of glutamine to ammonium (NH₄⁺) and bicarbonate in the proximal tubules. eclinpath.comnih.gov This metabolic pathway is stimulated by acidemia to promote hydrogen excretion. eclinpath.com However, research indicates that a urinary inhibitor, identified as a cyclooxygenase product, can abolish this stimulatory effect. nih.gov

Further investigation revealed that this inhibitory substance is likely a prostaglandin. When prostaglandin synthetase inhibitors like indomethacin or meclofenamate were introduced into the kidney perfusate, ammonia production significantly increased in response to acute respiratory acidosis, even with urine reinfusion. nih.gov Specifically, prostaglandin F2α (PGF2α, dinoprost) was shown to inhibit the stimulatory effect of a low pH (7.1) on ammonia production by isolated renal tubules, while having no effect at a normal pH of 7.4. nih.gov In contrast, prostaglandin E2 (PGE2) did not exhibit an inhibitory effect in either the isolated perfused kidney or renal cortical tubule models. nih.gov These findings suggest that PGF2α, or a closely related prostaglandin, is the previously unidentified urinary inhibitor of the ammoniagenic response to acute acidosis. nih.gov

Compound / ConditionExperimental ModelEffect on AmmoniagenesisReference
Acute Acidosis (Low pH)Isolated Renal TubulesStimulates ammonia production nih.gov
Prostaglandin F2α (Dinoprost)Isolated Renal Tubules (at low pH)Inhibits stimulated ammonia production nih.gov
Prostaglandin F2α (Dinoprost)Isolated Renal Tubules (at normal pH)No effect nih.gov
Prostaglandin E2 (Dinoprostone)Isolated Perfused Kidney / Renal TubulesNo inhibitory effect nih.gov
Indomethacin / MeclofenamateIsolated Perfused Kidney (during acidosis)Increases ammonia production (by blocking PG synthesis) nih.gov

Comparative Receptor Pharmacology of Dinoprost and Related Prostaglandins

Prostanoids, a class of bioactive lipids including prostaglandins, exert their diverse physiological effects by activating a family of nine specific G-protein coupled receptors (GPCRs). guidetopharmacology.orgpatsnap.com These are broadly classified as DP, EP (with subtypes EP1-EP4), FP, IP, and TP receptors. guidetopharmacology.org The differential expression of these receptors across various tissues and the unique affinity of each prostaglandin for specific receptor subtypes underlie their wide range of biological actions. nih.govfrontiersin.org

Dinoprost (PGF2α) is a naturally occurring prostaglandin that functions as a potent and selective agonist for the prostaglandin F receptor (FP receptor). medchemexpress.com Activation of the FP receptor is primarily associated with promoting smooth muscle contraction. researchgate.net

The pharmacological effects of dinoprost are distinct from those of other major prostaglandins, which show preferential agonism for other receptor types:

Prostaglandin E2 (PGE2, Dinoprostone) is a more promiscuous ligand, activating all four EP receptor subtypes (EP1, EP2, EP3, EP4). biorxiv.org These receptors are coupled to different signaling pathways; for example, EP1 activation leads to an increase in intracellular calcium, while EP2 and EP4 stimulation increases cyclic AMP (cAMP) levels. biorxiv.orgarvojournals.org

Prostaglandin D2 (PGD2) is the principal ligand for DP1 and DP2 receptors, which can have opposing effects. frontiersin.org DP1 activation typically increases cAMP, leading to vasodilation and inhibition of platelet aggregation, whereas DP2 activation can inhibit cAMP and promote chemotaxis of immune cells. guidetopharmacology.org

Prostacyclin (PGI2) is the primary agonist for the IP receptor, which also signals through Gs to increase cAMP, leading to potent vasodilation and inhibition of platelet aggregation. nih.gov

Thromboxane A2 (TXA2) acts on TP receptors to induce potent platelet aggregation and vasoconstriction. jst.go.jp

This differential agonism allows for precise and often opposing physiological regulation. For instance, while dinoprost (via FP receptors) is a potent constrictor of uterine smooth muscle, PGE2 can have varied effects depending on the dominant EP receptor subtype expressed in the tissue. researchgate.netarvojournals.org Similarly, the pro-aggregatory effects of TXA2 via TP receptors are directly countered by the inhibitory effects of PGI2 and PGD2 via IP and DP1 receptors, respectively. nih.gov

The selectivity of prostaglandins for their respective receptors is governed by specific structural features of the ligand molecule and the unique architecture of the receptor's binding pocket. biorxiv.org Structure-activity relationship (SAR) studies have identified key molecular determinants for binding and activation.

For the prostaglandin F2α receptor (FP receptor), the hydroxyl groups at the C9 and C11 positions of the cyclopentane (B165970) ring are critical for selectivity. Cryo-electron microscopy structures have revealed that in the FP receptor, the 11-hydroxyl group of PGF2α forms a hydrogen bond with a specific histidine residue (H81².⁵⁴). researchgate.net The 9-hydroxyl group interacts with a serine residue (S331⁷.³⁹). researchgate.net In contrast, the EP3 receptor, which binds PGE2, has different amino acids at these positions. The presence of a 9-carbonyl group on PGE2, instead of a hydroxyl, facilitates a different interaction, contributing to its selectivity for EP receptors over the FP receptor. researchgate.net

More broadly for prostanoids, several structural elements are crucial for receptor interaction:

Carboxyl Group (C1): The carboxylic acid at the end of the alpha chain is vital for the activity of most prostaglandins. Modification of this group to an ester, as is the case in prodrugs, results in greatly reduced affinity and potency for the receptor itself. nih.gov

Hydroxyl Groups (C11 and C15): The presence and stereochemical configuration of the hydroxyl groups at positions 11 and 15 are critical for agonist activity across multiple prostanoid receptors. nih.gov

Omega Tail: Modifications to the omega side chain can enhance the activity of structures that otherwise have moderate or weak potency. nih.gov

Cyclopentane Ring: Modifications to the five-membered ring, such as the ketone at C9 in PGE series or the two hydroxyls in PGF series, are primary determinants of which class of receptor (EP vs. FP) the ligand will bind to. researchgate.netnih.gov

These intricate structure-activity relationships provide a molecular framework for understanding the pharmacology of dinoprost and for the rational design of new, more selective prostanoid receptor agonists and antagonists. biorxiv.org

Vi. Analytical Methodologies in Dinoprost 11 Pivalate Research

Chromatographic Techniques for Separation and Quantification (e.g., UHPLC-MS/MS, UHPLC-Q-TOF-MS)

Chromatographic methods are fundamental to the analysis of Dinoprost (B1670695) 11-pivalate, providing the means to separate the compound from complex matrices and quantify it with high precision and sensitivity. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) is the cornerstone of modern analytical approaches for prostaglandins (B1171923) and their derivatives. mdpi.comnih.gov

UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry): This technique offers exceptional selectivity and sensitivity for quantifying low levels of Dinoprost 11-pivalate and its active metabolite, Dinoprost, in various samples. mdpi.com The UHPLC system utilizes columns with small particle sizes (typically under 2 µm) to achieve rapid and highly efficient separations. nih.gov The separated compounds are then ionized, often using electrospray ionization (ESI), and detected by a tandem mass spectrometer (MS/MS or QqQ). nih.gov

Quantification is typically performed in the Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. mdpi.com This process provides a high degree of specificity, minimizing interference from other components in the sample matrix. nih.gov For instance, a method developed for various prostaglandins achieved a limit of quantification (LOQ) of 0.1 µg/mL with precision and accuracy values not exceeding ±5.0%. mdpi.com

Interactive Data Table: Illustrative UHPLC-MS/MS Parameters for Prostaglandin (B15479496) Analysis Below is a representative table of parameters that could be adapted for the analysis of this compound and its active metabolite, Dinoprost.

ParameterSettingPurpose
Chromatography System UHPLCProvides high-resolution separation.
Column Reversed-phase C18 (e.g., 150 mm × 2.1 mm, 1.8 µm)Separates compounds based on hydrophobicity. nih.gov
Mobile Phase Gradient of water with formic acid and acetonitrile/methanolElutes compounds from the column. nih.gov
Ionization Source Electrospray Ionization (ESI), typically in negative mode for prostaglandinsGenerates charged ions for MS analysis.
Mass Spectrometer Triple Quadrupole (QqQ)Allows for selective and sensitive MRM transitions. nih.gov
Detection Mode Multiple Reaction Monitoring (MRM)Ensures high specificity and accurate quantification. mdpi.com

UHPLC-Q-TOF-MS (Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): For structural confirmation and identification of unknown metabolites or impurities, UHPLC coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is employed. Unlike a triple quadrupole instrument that targets specific mass transitions, a Q-TOF instrument measures the mass-to-charge ratio of ions with very high resolution and accuracy. This capability allows for the determination of the elemental composition of the parent compound, its metabolites, and any degradation products, aiding in their structural elucidation.

Spectroscopic Approaches for Structural Characterization

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary tools for elucidating the molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. For this compound, NMR would be used to confirm the presence and location of the pivalate (B1233124) ester group on the 11-hydroxyl position of the Dinoprost core structure. nih.gov Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) can establish the connectivity between different atoms in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often performed with a Q-TOF analyzer, provides a highly accurate mass measurement of the molecule, which is used to determine its elemental formula. Fragmentation patterns observed in the mass spectrum offer further clues about the molecule's structure, such as the loss of the pivalate group. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl (C=O) of the pivalate group, the carboxylic acid carbonyl, and the hydroxyl (O-H) groups. nih.gov

Bioanalytical Assays for Prodrug Conversion and Active Metabolite Detection

As this compound is a prodrug, it is crucial to develop and validate bioanalytical assays to study its conversion to the active drug, Dinoprost, in biological systems. e-b-f.eu These assays are essential for understanding the pharmacokinetics of the prodrug and its active form. researchgate.net

The primary challenge in developing these assays is the potential for in vitro conversion of the prodrug in biological samples (e.g., blood, plasma) after collection. e-b-f.eu Esterases present in these matrices can hydrolyze the pivalate group, leading to an overestimation of the in vivo conversion. To prevent this, samples are typically collected in tubes containing esterase inhibitors, such as sodium fluoride. e-b-f.eu

UHPLC-MS/MS is the preferred method for these bioanalytical assays due to its ability to simultaneously quantify both the intact prodrug (this compound) and the released active drug (Dinoprost). nih.gov A typical assay validation would include assessments of:

Selectivity: Ensuring no interference from endogenous matrix components.

Linearity: Establishing a concentration range over which the assay is accurate.

Accuracy and Precision: Determining how close the measured values are to the true values and the reproducibility of the measurements. nih.gov

Matrix Effect: Evaluating the influence of the biological matrix on ionization efficiency.

Stability: Assessing the stability of the prodrug and metabolite under various conditions (e.g., freeze-thaw cycles, short-term storage). e-b-f.eu

Detecting further metabolites of Dinoprost, such as its dinor and dihydro derivatives, is also important for a complete understanding of its metabolic fate. researchgate.netcapes.gov.br LC-MS/MS methods can be developed to track these downstream metabolites in urine and other biological fluids. researchgate.net

Impurity Profiling in Research Materials

Ensuring the purity of research-grade this compound is critical for obtaining reliable and reproducible experimental results. Impurity profiling involves the identification and quantification of any unintended substances present in the material. researchgate.net These impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the compound over time (degradation products). nih.gov

High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for initial purity assessment and impurity profiling. researchgate.net For more comprehensive analysis, LC-MS is used to identify the structures of unknown impurities. researchgate.net

Potential impurities in this compound could include:

Starting materials and intermediates from the synthesis.

Isomers of Dinoprost or this compound.

Products of over-reaction , such as di-pivalate esters.

Degradation products resulting from hydrolysis of the ester linkage or oxidation of the prostaglandin core.

Forced degradation studies are often performed to intentionally degrade the compound under harsh conditions (e.g., acid, base, oxidation, heat, light). researchgate.net The resulting degradation products are then analyzed to develop stability-indicating analytical methods that can separate the intact drug from its potential degradants.

Interactive Data Table: Common Analytical Techniques in Impurity Profiling

TechniqueApplication in Impurity Profiling
HPLC-UV Quantification of known impurities and assessment of overall purity.
LC-MS (e.g., UHPLC-Q-TOF-MS) Identification of unknown process-related impurities and degradation products. researchgate.net
NMR Spectroscopy Structural elucidation of isolated impurities.
Gas Chromatography (GC) Analysis of volatile or semi-volatile impurities.

Vii. Structural Analogs and Derivative Research of Dinoprost 11 Pivalate

Design and Synthesis of Novel Dinoprost (B1670695) Prodrugs

The primary objective in designing prodrugs of dinoprost is to enhance its therapeutic utility by improving its physicochemical properties, such as lipophilicity, which in turn can lead to better membrane permeability and controlled release of the active drug. scirp.orgscirp.org The synthesis of these prodrugs often involves the esterification of one or more of the hydroxyl groups on the dinoprost molecule.

Methods for the synthesis of dinoprost monoesters at the C9 and C15 positions have been developed utilizing protective groups to ensure regioselectivity. nih.gov For the synthesis of C9 esters, the 11 and 15-hydroxyl groups are first protected, for example, as tetrahydropyranyl ethers. nih.gov The C9 hydroxyl group is then acylated, followed by the removal of the protecting groups under acidic conditions to yield the desired C9 monoester. nih.gov

Conversely, for the synthesis of C15 esters, a different protective group strategy is employed. The initial step involves the formation of a 9,11-n-butylboronate, which protects the hydroxyl groups on the cyclopentane (B165970) ring. nih.gov This allows for the selective acylation of the C15 hydroxyl group. Subsequent hydrolysis removes the n-butylboronate protecting group, yielding the C15 monoester. nih.gov While a specific synthesis route for dinoprost 11-pivalate is not detailed in the provided research, it can be inferred that similar protective group chemistry would be employed to selectively acylate the C11 hydroxyl group.

The rationale behind creating these ester prodrugs is to increase the lipophilicity of the parent dinoprost molecule. scirp.orgscirp.org This increased lipophilicity is intended to enhance absorption across biological membranes. scirp.orgscirp.org Following administration, these ester prodrugs are designed to be hydrolyzed by endogenous esterases in the body, releasing the active dinoprost at the site of action. scirp.org In vivo studies in rats have confirmed that both C9 and C15 esters of dinoprost are hydrolyzed in the body, as evidenced by the urinary excretion of dinoprost metabolites. nih.gov

Structure-Activity Relationships of Prostaglandin (B15479496) F2α Analogs for FP Receptor Binding

The biological activity of dinoprost and its analogs is mediated through their interaction with the prostaglandin F receptor (FP receptor), a G protein-coupled receptor. drugbank.comselcukmedj.org The binding affinity and agonist potency of various PGF2α analogs at the FP receptor have been extensively studied to understand the structural requirements for receptor activation.

Key structural features of the PGF2α molecule are crucial for its binding to the FP receptor. Modifications to various parts of the molecule can significantly alter its potency and receptor profile. For instance, inversion of the configuration at carbon-9 or carbon-11 (B1219553) can change the potency and receptor profile of PGF2α. nih.gov

Furthermore, modifications to the omega-chain of PGF2α have been shown to impact its interaction with the FP receptor. Replacing a portion of the omega-chain with a benzene (B151609) ring can alter both the potency and the receptor profile. nih.gov One notable example is 17-phenyl-18,19,20-trinor PGF2α-isopropyl ester, which demonstrates a significantly higher therapeutic index in the eye compared to PGF2α or its simple esters. nih.gov

The nature of the ester group in prodrugs can also influence their interaction with the FP receptor, although the primary interaction is with the parent molecule after hydrolysis. However, the prodrug itself may have some affinity for the receptor. For instance, travoprost (B1681362) acid, the active form of a PGF2α analog, has been shown to have the highest affinity and selectivity for the FP receptor compared to other ocular hypotensive PG analogs. drugbank.com Latanoprost acid also exhibits a high affinity for the FP receptor. drugbank.com

The following table summarizes the binding affinities of selected prostaglandin F2α analogs for the FP receptor.

CompoundFP Receptor Binding Affinity (Ki, nM)
Travoprost acid35 ± 5
Latanoprost acid98
Bimatoprost acid83

Data sourced from J Ocul Pharmacol Ther. 2003 Dec;19(6):501-15. drugbank.com

Exploration of Modified Pivalate (B1233124) Moieties and Other Ester Derivatives

The exploration of various ester derivatives of dinoprost is a key strategy in the development of effective prodrugs. The choice of the ester moiety is critical as it influences several properties of the prodrug, including its lipophilicity, stability, and rate of hydrolysis.

The 11-pivaloyl ester of PGF2α is one such derivative that has been investigated. nih.gov The pivalate group is a bulky ester group that can significantly increase the lipophilicity of the parent molecule. This increased lipophilicity is expected to enhance its ability to penetrate biological membranes. scirp.orgscirp.org

In addition to the pivalate ester, other ester derivatives have also been explored. These include the 1-isopropyl ester and the 11,15-dipivaloyl ester of PGF2α. nih.gov The selection of these different ester groups allows for a systematic investigation of how the size and lipophilicity of the ester moiety affect the prodrug's properties.

Research has shown that the corneal penetration of PGF2α prodrugs is significantly higher than that of the parent PGF2α. nih.gov This highlights the success of the esterification strategy in improving the ocular bioavailability of dinoprost.

Impact of Structural Modifications on Prodrug Properties and Bioavailability

Structural modifications, particularly the addition of ester groups, have a profound impact on the properties and bioavailability of dinoprost prodrugs. The primary goal of these modifications is to improve the delivery of the active drug to its target site.

One of the most significant impacts of esterification is the enhancement of membrane permeability. A study comparing the corneal and scleral permeabilities of natural prostaglandins (B1171923) and their ester prodrugs found that PGF2α prodrugs showed higher corneal penetration than PGF2α. nih.gov Notably, the 11-pivaloyl ester of PGF2α penetrated the cornea faster than both the 1-isopropyl ester and the more lipophilic 11,15-dipivaloyl ester. nih.gov This suggests that there is an optimal range of lipophilicity for corneal penetration, and excessive lipophilicity may not be beneficial.

All the tested ester prodrugs of PGF2α underwent first-pass metabolism in the cornea, indicating that they are converted to the active PGF2α within the target tissue. nih.gov This is a crucial aspect of prodrug design, as it ensures that the active drug is released at the site of action.

The following table summarizes the apparent permeability coefficients (Papp) of PGF2α and its ester prodrugs across the human cornea.

CompoundCorneal Permeability (Papp x 10-6 cm/sec)
PGF2α1.65 - 2.38
PGF2α 1-isopropyl esterLower than 11-pivaloyl ester
PGF2α 11-pivaloyl esterHigher than 1-isopropyl and 11,15-dipivaloyl esters
PGF2α 11,15-dipivaloyl esterLower than 11-pivaloyl ester

Data derived from a study on the penetration of natural prostaglandins and their ester prodrugs across human ocular tissues in vitro. nih.gov

Viii. Preclinical Investigations into Biological Systems and Disease Models Non Human

Ix. Future Directions and Emerging Research Avenues for Dinoprost 11 Pivalate

Advanced Prodrug Design for Targeted Delivery

The development of Dinoprost (B1670695) 11-pivalate as an ester prodrug represents a foundational approach to improving the therapeutic index of PGF2α by modifying its physicochemical properties. nih.gov Future advancements in prodrug design are expected to focus on achieving greater tissue selectivity and controlled release of the active compound, Dinoprost.

One promising avenue is the exploration of enzyme-labile linkages that are susceptible to cleavage by enzymes specifically overexpressed in target tissues. For instance, creating prodrugs that are selectively hydrolyzed by certain carboxylesterases (CE) abundant in specific ocular tissues could enhance targeted delivery for ophthalmic applications. nih.gov Studies on various acyl ester prodrugs of PGF2α have shown that the position of esterification significantly impacts the rate of hydrolysis and subsequent bioactivation. nih.gov Specifically, 11-monoesters like Dinoprost 11-pivalate are effectively converted to the active PGF2α in ocular tissues. nih.gov

Further research may involve the design of dual-prodrugs or co-drugs, where this compound is chemically linked to another therapeutic agent to achieve synergistic effects or to target multiple pathways involved in a disease state. Additionally, the incorporation of targeting moieties, such as ligands for specific cell surface receptors, could facilitate the delivery of this compound to desired cell populations, thereby minimizing off-target effects. The overarching goal of these advanced prodrug strategies is to enhance therapeutic efficacy while reducing systemic exposure and associated side effects. scilit.com

Application of -omics Technologies in Prostaglandin (B15479496) Research

The advent of -omics technologies, including genomics, transcriptomics, proteomics, and metabolomics (lipidomics), offers powerful tools to unravel the complex signaling networks associated with Dinoprost and the broader prostaglandin F2α pathway. These high-throughput approaches can provide a more holistic understanding of the molecular mechanisms underlying the physiological and pathological effects of PGF2α.

Lipidomics , a specialized branch of metabolomics, is particularly pertinent to prostaglandin research. nih.gov Advanced analytical techniques like liquid chromatography coupled with mass spectrometry can facilitate the comprehensive profiling of eicosanoids and other lipid mediators in biological samples following the administration of this compound. citeab.compreprints.org This can help in identifying novel bioactive metabolites and understanding how this compound modulates the lipidome in various tissues.

Proteomics can be employed to identify and quantify changes in protein expression and post-translational modifications in response to PGF2α signaling. For example, proteomic analyses have been used to investigate the activation of downstream signaling molecules, such as mitogen-activated protein kinases (MAPK), following the stimulation of the prostaglandin F (FP) receptor. aacrjournals.org Future proteomic studies could map the protein-protein interaction networks of the FP receptor and identify novel signaling partners.

Transcriptomics , through techniques like RNA sequencing, can reveal global changes in gene expression in response to Dinoprost. This approach has been utilized to identify genes that are upregulated or downregulated by PGF2α, such as vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2), providing insights into the role of PGF2α in angiogenesis and inflammation. aacrjournals.orgnih.gov

The integration of data from these different -omics platforms, often referred to as multi-omics, will be crucial for constructing comprehensive models of the PGF2α signaling pathway and for identifying novel biomarkers and therapeutic targets.

Development of Novel Research Tools and Probes

Advancements in our understanding of the PGF2α pathway are intrinsically linked to the development of sophisticated research tools and probes that allow for precise interrogation of its components. The creation of more selective and potent agonists and antagonists for the FP receptor is a key area of ongoing research. For instance, compounds like AL-8810 have been developed as selective antagonists for the FP receptor, enabling researchers to dissect the specific contributions of this receptor to various physiological processes. frontiersin.org

The development of fluorescently labeled or radiolabeled analogs of Dinoprost can serve as powerful probes for visualizing the distribution of the drug and its binding to the FP receptor in cells and tissues. These molecular probes can be utilized in advanced imaging techniques to study receptor trafficking and dynamics in real-time.

Furthermore, genetic tools such as siRNA and CRISPR-Cas9 technology are being used to selectively knock down or edit the gene encoding the FP receptor (PTGFR). nih.gov These approaches have been instrumental in confirming the role of the FP receptor in mediating the effects of PGF2α on cellular proliferation and signaling. nih.gov Future research will likely focus on developing more refined genetic tools, such as cell-type-specific conditional knockout models, to investigate the function of the FP receptor in different physiological contexts.

The discovery and characterization of novel PGF2α synthases, such as the one identified in Trypanosoma brucei, could also open new avenues for research and the development of novel therapeutic strategies. nih.gov

Interdisciplinary Approaches to Prostaglandin F2α Pathway Elucidation

A comprehensive understanding of the multifaceted roles of the prostaglandin F2α pathway necessitates a collaborative and interdisciplinary approach that integrates knowledge and techniques from various scientific fields.

Bioinformatics and Computational Biology play a crucial role in managing and analyzing the large datasets generated from -omics studies. data.govfda.gov Computational tools can be used to model the three-dimensional structure of the FP receptor, predict its interaction with ligands like Dinoprost, and simulate the dynamics of the signaling cascade. medium.com Pathway analysis tools, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), can help in contextualizing the identified genes and proteins within broader biological pathways. medium.com

Systems Biology approaches aim to integrate experimental data with mathematical modeling to create predictive models of the PGF2α signaling network. jci.org These models can help in understanding the complex feedback loops and crosstalk between different signaling pathways that are modulated by PGF2α. For example, PGF2α has been shown to engage in crosstalk with the epidermal growth factor receptor (EGFR) signaling pathway, and systems biology can help to elucidate the dynamics of this interaction. nih.gov

Collaboration between chemists, biologists, pharmacologists, and clinicians is essential for translating basic research findings into novel therapeutic strategies. For instance, medicinal chemists can design and synthesize novel prodrugs of Dinoprost with improved properties, while biologists and pharmacologists can characterize their activity in cellular and animal models of disease. Clinicians can then evaluate the most promising candidates in clinical trials. This integrated approach will be pivotal in harnessing the full therapeutic potential of this compound and in advancing our fundamental understanding of prostaglandin biology.

Q & A

Q. What experimental models are validated for assessing the pharmacokinetics of Dinoprost 11-pivalate in vivo?

Preclinical studies often employ porcine models to evaluate prostaglandin analogs due to their physiological relevance to reproductive processes. For example, intramuscular administration in sows at gestational days 111–113 has been used to study farrowing induction . Researchers should standardize variables such as parity, litter size, and co-administered agents (e.g., oxytocin) to minimize confounding effects. Rodent models may supplement these studies for mechanistic insights but require validation for ester-specific metabolic pathways.

Q. How can HPLC methods be optimized for quantifying this compound and its metabolites in biological samples?

Reverse-phase HPLC with UV/fluorescence detection is commonly used for prostaglandin analysis. Derivatization with agents like n-nitrobenzoxadiazole (NBD) enhances sensitivity, as seen in dinoprost tromethamine assays . For 11-pivalate, method optimization should focus on column selection (C18), mobile phase composition (acetonitrile/water with 0.1% trifluoroacetic acid), and validation against matrix effects (e.g., plasma proteins). Internal standards (e.g., deuterated analogs) improve quantification accuracy.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Dinoprost derivatives are readily absorbed through the skin; thus, personal protective equipment (gloves, lab coats) and immediate decontamination with soap/water are mandatory . Work should occur in fume hoods, and waste must be disposed of via approved biohazard protocols. Stability studies under varying temperatures and light exposure are recommended to establish storage guidelines.

Advanced Research Questions

Q. How do structural modifications (e.g., pivalate esterification) alter Dinoprost’s receptor binding and metabolic stability?

Comparative studies using FP receptor-expressing cell lines can quantify binding affinity (e.g., radioligand displacement assays). The pivalate ester’s lipophilicity may enhance membrane permeability but delay hydrolysis to the active acid form. In vitro metabolism assays (e.g., liver microsomes) paired with LC-MS/MS can profile hydrolysis rates and identify metabolites . Contrast these results with tromethamine salt data to assess ester-specific pharmacokinetics.

Q. What mechanistic models explain this compound’s role in ER stress and autophagy in reproductive tissues?

In vitro models using primary luteal cells or endometrial organoids can elucidate signaling pathways. For example, treatment with 1 µM Dinoprost induces GRP78 and unfolded protein response (UPR) sensors, measurable via qPCR and immunofluorescence . Pair this with siRNA knockdown of FP receptors to confirm pathway specificity. Advanced imaging (e.g., TEM) or flow cytometry (Annexin V/PI staining) quantifies autophagy and apoptosis.

Q. How can contradictory findings on this compound’s effects on stillbirth rates be resolved across studies?

Meta-analyses should stratify data by variables such as dosage (2.5–20 mg), administration timing (gestational day 113 vs. 111), and adjuvant therapies (e.g., oxytocin). For instance, dinoprost + AGN 190851 reduced stillbirths (3.9%) compared to dinoprost + oxytocin (18.3%) in swine trials . Multivariate regression or Bayesian hierarchical modeling can identify confounding factors (e.g., parity, litter size).

Q. What statistical frameworks are optimal for non-linear dose-response analysis of this compound?

Use nonlinear mixed-effects models (NLME) or sigmoidal Emax models to capture threshold effects. For example, dinoprost tromethamine’s farrowing induction efficacy plateaued at 10 mg in swine, suggesting a ceiling effect . Bootstrap resampling or Monte Carlo simulations assess parameter uncertainty. Open-source tools like R/drc or GraphPad Prism facilitate curve fitting and outlier detection .

Methodological Considerations

  • Experimental Design : Adopt PICOT frameworks (Population: swine/rodents; Intervention: dosage/administration route; Comparison: tromethamine vs. pivalate; Outcome: parturition timing/stillbirths; Time: gestational days 111–113) .
  • Data Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document synthesis protocols, purity criteria (>90% by HPLC), and raw data deposition in repositories .
  • Ethical Compliance : Align animal studies with ARRIVE 2.0 guidelines, ensuring sample sizes are justified via power analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.